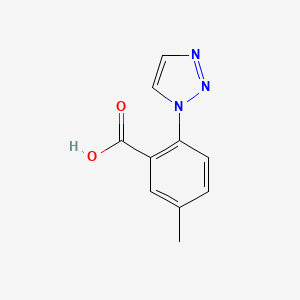

5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-methyl-2-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWJXWEWOBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details two primary, field-proven synthetic routes: Copper-Catalyzed N-Arylation and the regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Each section offers a deep dive into the reaction principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The guide is structured to provide not only procedural instructions but also the underlying chemical logic, enabling researchers to make informed decisions in their synthetic strategy.

Introduction and Strategic Importance

This compound is a valuable heterocyclic building block. The unique arrangement of a benzoic acid ortho to a 1,2,3-triazole ring system offers a versatile scaffold for constructing complex molecular architectures. While its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is widely recognized as a key intermediate in the synthesis of the insomnia therapeutic Suvorexant, the 1H-1-yl isomer is also of critical importance, often studied as a related impurity or a distinct pharmacophore in its own right.[1][2][3] Understanding its synthesis is crucial for drug discovery programs and for the development of robust analytical standards in pharmaceutical manufacturing.

This guide will explore the two most prevalent strategies for the synthesis of this target molecule, providing the technical depth required for practical laboratory application.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis reveals two logical disconnections for the target molecule, forming the basis of our two primary synthetic strategies.

Caption: Retrosynthetic pathways for the target molecule.

-

Strategy A (N-Arylation): Involves the direct coupling of a pre-functionalized benzoic acid derivative with the 1,2,3-triazole heterocycle. This is typically achieved via a copper-catalyzed Ullmann-type reaction.

-

Strategy B (Triazole Formation): Involves constructing the triazole ring directly onto the benzoic acid scaffold. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for this approach due to its high efficiency and regioselectivity.[4]

Methodology I: Copper-Catalyzed N-Arylation

This strategy relies on the formation of a carbon-nitrogen bond between the benzoic acid ring and the N1 position of the triazole. While conceptually straightforward, this approach is often hampered by a significant challenge: regioselectivity.

Principle and Mechanistic Insight

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In this context, a 2-halobenzoic acid (typically iodo or bromo for higher reactivity) couples with 1,2,3-triazole. The reaction is typically performed at elevated temperatures in the presence of a copper(I) source and a base. The primary drawback is that 1,2,3-triazole can be N-arylated at either the N1 or N2 positions, leading to a mixture of regioisomers which can be difficult to separate.[5] The ratio of these isomers is often influenced by the specific ligand, base, and solvent system employed.

Precursor Synthesis: 2-Iodo-5-methylbenzoic Acid

The key starting material, 2-iodo-5-methylbenzoic acid, is readily prepared from the commercially available 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid [6][7]

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at 0 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Work-up: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt. Cool the mixture and decolorize by adding a small amount of sodium thiosulfate (Na₂S₂O₃) solution.

-

Isolation: The solid product, 2-iodo-5-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

N-Arylation Protocol

The following protocol is a representative procedure for the copper-catalyzed coupling reaction.

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-Iodo-5-methylbenzoic acid | Aryl halide source |

| Reagent | 1H-1,2,3-Triazole | Nucleophile |

| Catalyst | Copper(I) Iodide (CuI) | Active catalyst for C-N coupling |

| Ligand | (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Accelerates reaction and improves solubility |

| Base | Cesium Carbonate (Cs₂CO₃) or K₂CO₃ | Activates the triazole nucleophile |

| Solvent | N,N-Dimethylformamide (DMF) or Dioxane | High-boiling polar aprotic solvent |

| Temperature | 100-120 °C | Provides activation energy for the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst |

Experimental Protocol: N-Arylation [3][8]

-

Setup: To an oven-dried flask under an inert atmosphere, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1H-1,2,3-triazole (2.5 eq), cesium carbonate (1.8 eq), and copper(I) iodide (0.1 eq).

-

Reagent Addition: Add anhydrous DMF, followed by (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (0.18 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature, dilute with water, and acidify to pH 2-3 with HCl. This will precipitate the product and its isomer.

-

Extraction & Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of 1-yl and 2-yl isomers requires careful purification, typically by column chromatography or fractional crystallization, which can be challenging and lead to reduced yields of the desired isomer.

Methodology II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This modern approach builds the triazole ring directly onto the aromatic core, offering a highly efficient and, most importantly, regioselective route to the desired 1H-1-yl isomer. This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[9]

Principle and Mechanistic Insight

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and produces a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, for terminal alkynes, provides exquisite control, yielding almost exclusively the 1,4-disubstituted triazole product. The catalytic cycle involves the formation of a copper-acetylide intermediate which then reacts with the azide, proceeding through a six-membered copper metallacycle to furnish the triazole product upon protonolysis. This regioselectivity is the key advantage of this method.

Caption: Workflow for the CuAAC synthesis route.

Step 1: Synthesis of 2-Azido-5-methylbenzoic Acid

The crucial azide intermediate is synthesized from 2-amino-5-methylbenzoic acid. This process involves the same initial diazotization step as in the Sandmeyer reaction, but the diazonium intermediate is trapped with an azide source.

Experimental Protocol: Synthesis of 2-Azido-5-methylbenzoic Acid

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in dilute HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Azidation: In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2 eq) in water. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides.

-

Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur. Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: Acidify the mixture with HCl to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-azido-5-methylbenzoic acid is often of sufficient purity to be used directly in the next step.

Step 2: CuAAC Protocol

The final cycloaddition step couples the aryl azide with an acetylene source.

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-Azido-5-methylbenzoic acid | 1,3-Dipole source |

| Reagent | Acetylene Source (e.g., Calcium Carbide) | Dipolarophile |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of active Cu(I) catalyst |

| Solvent | t-BuOH / H₂O (1:1) or DMF/H₂O | Common solvent system for CuAAC |

| Temperature | Room Temperature | Mild conditions are a hallmark of CuAAC |

Experimental Protocol: CuAAC Reaction [11]

-

Setup: In a flask, dissolve 2-azido-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Acetylene Source: Add calcium carbide (CaC₂) (2.0 eq) to the solution. This will slowly generate acetylene gas in situ. Alternatively, acetylene gas can be bubbled through the solution.

-

Catalyst Addition: Add sodium ascorbate (0.2 eq) as a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), also as an aqueous solution. The solution should turn a yellow-green color.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the azide starting material (TLC or LC-MS).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This will precipitate the final product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol or a similar solvent to yield the pure this compound.

Purification and Analytical Characterization

Purification is typically achieved via recrystallization. The product's identity and purity should be confirmed using standard analytical techniques.

-

¹H NMR: The spectrum for the 1-yl isomer is expected to show two distinct singlets for the triazole protons, in contrast to the single, more deshielded singlet for the two equivalent protons in the C₂-symmetric 2-yl isomer.[8] The aromatic protons and the methyl group will appear in their expected regions.

-

¹³C NMR: The number and chemical shifts of the carbon signals will confirm the structure.

-

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak ([M-H]⁻ at m/z 202.1 for the negative ion mode).[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, will be present.

Conclusion and Recommendation

Both N-arylation and CuAAC are viable synthetic routes to this compound.

-

The Copper-Catalyzed N-Arylation method is direct but fundamentally flawed by its lack of regioselectivity, necessitating a potentially difficult and low-yielding purification step to isolate the desired 1-yl isomer from its 2-yl counterpart.

-

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route, while one step longer, offers unparalleled control over the regiochemical outcome. The mild reaction conditions, high yields, and formation of a single, desired isomer make it the superior and recommended strategy for the unambiguous and efficient in a research or drug development setting.

This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable compound, enabling further exploration in medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Introduction: Unveiling a Molecule of Pharmaceutical Significance

In the landscape of modern drug development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and successful therapeutic outcomes. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth technical exploration of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of significant interest to researchers and drug development professionals. This compound is a known process-related impurity of Suvorexant, a dual orexin receptor antagonist.[5] A comprehensive analysis of its properties is crucial for quality control, formulation development, and a deeper understanding of its potential biological interactions.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the aim is to provide a holistic and practical perspective, elucidating the "why" behind the "what." We will delve into the core physicochemical parameters, present methodologies for their determination with an emphasis on the underlying scientific principles, and discuss the implications of these properties within the context of pharmaceutical sciences.

Core Physicochemical Profile: A Tale of Two Isomers

A critical aspect of characterizing 5-methyl-2-(triazol-yl)benzoic acid is the positional isomerism of the triazole ring. The point of attachment of the benzoic acid moiety to the triazole ring significantly influences the molecule's overall properties. The two key isomers are this compound and 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. While both share the same molecular formula and weight, their spatial arrangement and electronic distribution differ, leading to distinct physicochemical behaviors.

For the target compound of this guide, This compound , comprehensive experimental data is not extensively available in the public domain, a common challenge with drug impurities. However, we can compile its computed properties and compare them with the available experimental data for its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , to draw valuable insights.

| Property | This compound | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

| Molecular Formula | C₁₀H₉N₃O₂[5][6] | C₁₀H₉N₃O₂[4][7][8] |

| Molecular Weight | 203.20 g/mol [5][6] | 203.20 g/mol [4][7][8] |

| Melting Point | No experimental data available | 173-177 °C[8], 172.6 - 175.3 °C[9] |

| Calculated XLogP3 | 1.2[5] | Not available |

| Aqueous Solubility | No experimental data available | No quantitative data available |

| pKa | No experimental data available | No experimental data available |

Note: The calculated XLogP3 value suggests that this compound has a moderate degree of lipophilicity.

Spectroscopic Characterization: The Molecular Fingerprint

For 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid:

-

¹H NMR (CD₃OD, 600 MHz) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H)[4]

-

¹³C NMR (CD₃OD, 151MHz) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0[4]

-

Mass Spectrum (ESI, negative ion) m/z: 202.1 [M-H]⁻[4]

These data confirm the presence of the aromatic protons of the benzoic acid and triazole rings, the methyl group, and the overall molecular structure.

Experimental Determination of Physicochemical Properties: A Practical Guide

For researchers aiming to experimentally determine the physicochemical properties of this compound or similar compounds, the following protocols provide a robust framework.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. Given the presence of a carboxylic acid group, this compound is expected to be acidic.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Potentiometric Titration for pKa Determination.

Implications for Drug Development: Connecting Properties to Performance

The physicochemical properties of this compound, even when estimated, provide valuable insights into its potential behavior as a drug substance or impurity.

-

Solubility and Dissolution: The presence of both a lipophilic methyl-substituted benzene ring and a more polar triazole and carboxylic acid moiety suggests that its solubility will be pH-dependent. At lower pH (e.g., in the stomach), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases (e.g., in the intestine), the carboxylic acid will deprotonate to the more soluble carboxylate form. This pH-dependent solubility is a critical consideration for oral drug formulation.

-

Lipophilicity and Permeability: The calculated XLogP3 of 1.2 indicates a balanced lipophilicity. This is generally favorable for oral drug candidates, as a certain degree of lipophilicity is required to permeate biological membranes, while excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

-

Ionization (pKa): The acidic pKa of the carboxylic acid group will significantly influence the compound's charge at physiological pH (around 7.4). At this pH, the carboxylic acid will be predominantly in its ionized (carboxylate) form, which will enhance its aqueous solubility but may reduce its ability to cross cell membranes via passive diffusion.

Caption: Interplay of Physicochemical Properties and Drug Performance.

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, this document equips researchers with the foundational knowledge and practical methodologies to pursue such investigations. A thorough understanding and experimental determination of these properties are paramount for any further development or risk assessment involving this molecule. The interplay of its acidic nature, moderate lipophilicity, and isomeric form underscores the intricate relationship between chemical structure and biological destiny.

References

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a key intermediate in synthetic organic chemistry. In the absence of directly published experimental spectra for this specific isomer, this document presents a detailed, predicted spectral analysis. This prediction is meticulously constructed based on established NMR principles and comparative data from the closely related 2H-1,2,3-triazol-2-yl isomer and other relevant substituted benzoic acids and triazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₀H₉N₃O₂, is a multifaceted molecule that serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the pharmaceutical industry[1][2]. The molecule's architecture, featuring a substituted benzoic acid ring linked to a 1,2,3-triazole moiety, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure, providing detailed information about the carbon and hydrogen framework.

This guide delves into the predicted ¹H and ¹³C NMR spectra of the 1H-1,2,3-triazol-1-yl isomer. The analysis is grounded in fundamental NMR theory, including chemical shift principles, spin-spin coupling, and the influence of substituent effects on aromatic systems. By understanding the predicted spectral characteristics, researchers can confidently identify and characterize this compound in their synthetic endeavors.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the triazole ring, the methyl group protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11.0 - 13.0 | broad singlet | - |

| H-4' (Triazole) | ~8.20 | doublet | ~1.0 |

| H-5' (Triazole) | ~7.80 | doublet | ~1.0 |

| H-6 (Benzoic Acid) | ~7.95 | doublet | ~2.0 |

| H-4 (Benzoic Acid) | ~7.60 | doublet of doublets | ~8.0, 2.0 |

| H-3 (Benzoic Acid) | ~7.45 | doublet | ~8.0 |

| CH₃ | ~2.40 | singlet | - |

Rationale for Predicted ¹H NMR Assignments

The predicted chemical shifts and coupling patterns are derived from the analysis of substituent effects on the benzene ring and the intrinsic electronic properties of the 1,2,3-triazole ring.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (11.0 - 13.0 ppm). This significant deshielding and broadness are characteristic features resulting from hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent.

-

Triazole Protons (H-4' and H-5'): The two protons on the triazole ring are in distinct chemical environments. In the 1H-isomer, the proton at the 5'-position is adjacent to the point of attachment to the benzoic acid ring, while the 4'-proton is further away. This would lead to slightly different electronic environments and thus distinct chemical shifts. They are expected to show a small vicinal coupling.

-

Benzoic Acid Protons (H-3, H-4, H-6): The substitution pattern on the benzoic acid ring dictates the chemical shifts and coupling patterns of the aromatic protons.

-

H-6: This proton is ortho to the carboxylic acid group, a strongly electron-withdrawing group, leading to its downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is meta to the carboxylic acid and ortho to the methyl group. It will be split into a doublet of doublets by H-3 and H-6.

-

H-3: This proton is ortho to the triazole substituent and will be influenced by its electronic effects. It is expected to appear as a doublet due to coupling with H-4.

-

-

Methyl Protons (CH₃): The methyl group protons are attached to the aromatic ring and are expected to appear as a sharp singlet around 2.40 ppm, a typical region for aryl methyl groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. All unique carbon atoms in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168.0 |

| C-5' (Triazole) | ~135.0 |

| C-2 (Benzoic Acid) | ~138.0 |

| C-5 (Benzoic Acid) | ~140.0 |

| C-1 (Benzoic Acid) | ~130.0 |

| C-4' (Triazole) | ~125.0 |

| C-6 (Benzoic Acid) | ~132.0 |

| C-4 (Benzoic Acid) | ~134.0 |

| C-3 (Benzoic Acid) | ~128.0 |

| CH₃ | ~21.0 |

Rationale for Predicted ¹³C NMR Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to resonate at approximately 168.0 ppm.

-

Aromatic and Triazole Carbons: The aromatic and triazole carbons are expected in the range of 125-140 ppm.

-

The carbons directly attached to the nitrogen of the triazole ring (C-2) and the methyl group (C-5) are expected to be significantly influenced by these substituents.

-

The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.

-

The chemical shifts of the triazole carbons (C-4' and C-5') are based on typical values for 1,2,3-triazole derivatives[3][4][5].

-

-

Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon and is expected to appear at a characteristic upfield chemical shift of around 21.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

Sample Preparation

-

Accurately weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis and reporting.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of this compound. The presented data, based on sound NMR principles and comparative analysis, serves as a valuable resource for the structural confirmation of this important synthetic intermediate. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, experimental verification is the ultimate standard for structural elucidation.

References

- 1. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: From Synthesis to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of growing interest in the pharmaceutical and medicinal chemistry sectors. While primarily recognized as a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant, the inherent structural motifs of this molecule—a substituted benzoic acid and a 1,2,3-triazole ring—suggest a broader potential for therapeutic applications. This document will delve into the synthesis, chemical properties, and known applications of this compound, while also exploring its putative therapeutic utility based on the well-documented pharmacological activities of structurally related triazole-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the potential of this versatile chemical entity.

Introduction: The Emerging Significance of Triazole-Containing Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing ring systems being particularly prominent.[1][2] Among these, the triazole nucleus has garnered significant attention due to its diverse and potent biological activities.[1][3] The 1,2,3-triazole moiety, in particular, is a bioisostere for various functional groups, capable of forming hydrogen bonds, dipole-dipole, and van der Waals interactions with biological targets, which can enhance the pharmacological profile of a molecule.[4]

This compound incorporates this privileged scaffold, attached to a benzoic acid derivative. This unique combination of a triazole ring and a benzoic acid moiety makes it a versatile building block in organic synthesis and medicinal chemistry.[5] While its primary documented role is as a crucial intermediate in the synthesis of Suvorexant for the treatment of insomnia, the inherent chemical features of this compound warrant a deeper investigation into its own therapeutic potential.[5] This guide will, therefore, explore both the established and the prospective applications of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, often involving a key step of coupling a substituted benzoic acid with a triazole ring.

Synthetic Pathways

A common synthetic approach involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole in the presence of a copper catalyst and a base. This method, however, can lead to the formation of regioisomers, namely the 1H- and 2H-triazole derivatives.

A representative synthetic protocol is as follows:

Step 1: Reaction Setup

-

Under a nitrogen atmosphere, combine N,N-dimethylformamide (DMF), 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, cesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide in a reaction vessel.[6]

Step 2: Reaction Execution

-

Heat the reaction mixture to 100°C for approximately 4 hours.[6]

Step 3: Work-up and Purification

-

After cooling, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[6]

-

The organic layers are combined, washed, dried, and concentrated.

-

The crude product is then purified, often through recrystallization, to yield the desired this compound.[6]

Reactants [label="2-iodo-5-methylbenzoic acid + 1,2,3-triazole\n+ Cs2CO3 + CuI + Ligand"]; Solvent [label="DMF"]; Heating [label="100°C, 4h"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Recrystallization"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> Solvent -> Heating -> Workup -> Purification -> Product; }

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H9N3O2 | [6] |

| Molecular Weight | 203.2 g/mol | [6] |

| Appearance | White to slightly pale yellow crystalline powder | [7] |

| Purity | ≥98.0% | [5] |

| CAS Number | 1149352-55-5 | [8] |

Potential Therapeutic Applications: An Evidence-Based Exploration

While direct pharmacological studies on this compound are limited, the extensive body of research on related triazole-containing compounds provides a strong basis for predicting its potential therapeutic applications. The triazole moiety is a well-established pharmacophore with a broad spectrum of biological activities.[1][3]

Antimicrobial Activity

Triazole derivatives are renowned for their antimicrobial properties.[1] For instance, fluconazole and itraconazole are widely used antifungal agents containing a 1,2,4-triazole ring.[2] The 1,2,3-triazole scaffold has also been incorporated into compounds with significant antibacterial and antifungal activities.[1] The presence of the triazole ring in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents.

Anti-inflammatory and Analgesic Potential

Numerous triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[1][3] The mechanism of action is often attributed to the inhibition of inflammatory mediators. The benzoic acid moiety in the target compound is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores could lead to compounds with potent anti-inflammatory effects.

Anticancer Activity

The 1,2,3-triazole ring is a prominent feature in a number of anticancer agents.[4] Triazole-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] For example, 1,2,3-triazole-containing chalcone derivatives have demonstrated potential activity against A549 lung cancer cells.[4] The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the design of new anticancer drugs. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[9][10]

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of triazole-benzoic acid hybrids.[11][12] These compounds have demonstrated significant radical scavenging activity in various in vitro assays.[11][12] The ability to combat oxidative stress is crucial in the prevention and treatment of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

"Core_Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; "Antimicrobial" [pos="-2,1.5!"]; "Anti-inflammatory" [pos="2,1.5!"]; "Anticancer" [pos="-2,-1.5!"]; "Antioxidant" [pos="2,-1.5!"];

Core_Compound -- Antimicrobial; Core_Compound -- "Anti-inflammatory"; Core_Compound -- Anticancer; Core_Compound -- Antioxidant; }

Proposed Experimental Workflows for Therapeutic Validation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary. The following experimental workflows provide a roadmap for such investigations.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Microdilution Assay: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound is a compound with significant, yet largely untapped, potential. While its role as a synthetic intermediate is well-established, the inherent pharmacological promise of its constituent triazole and benzoic acid moieties suggests a much broader scope of application. The proposed therapeutic areas of antimicrobial, anti-inflammatory, anticancer, and antioxidant activity are strongly supported by the extensive literature on structurally related compounds.

Future research should focus on the systematic evaluation of this compound and its derivatives in the validated in vitro and subsequent in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the compound for enhanced potency and selectivity for specific biological targets. The development of novel synthetic methodologies to access a wider range of analogues will further accelerate the discovery of new therapeutic agents based on this promising scaffold.

References

- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpda.org [ijpda.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [myskinrecipes.com]

- 8. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Role of the 1,2,3-Triazole Scaffold in Biological Systems: Mechanisms of Action

An In-depth Technical Guide to the

Introduction: The Ascendance of a Privileged Scaffold

The 1,2,3-triazole is a five-membered, nitrogen-containing heterocyclic ring that has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its rise to prominence is largely attributed to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This synthetic accessibility allows for the rapid generation of diverse molecular libraries, a critical advantage in drug discovery.

From a physicochemical standpoint, the 1,2,3-triazole moiety is not merely a passive linker. It is a metabolically stable scaffold that is resistant to both enzymatic degradation and harsh chemical conditions.[6][7] Its unique electronic properties, including a large dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to engage in a variety of non-covalent interactions with biological targets like proteins and enzymes.[5][8] This enables the triazole ring to function as a bioisosteric replacement for other chemical groups, such as amide bonds, enhancing pharmacokinetic profiles while maintaining or improving target affinity.[5][9] Consequently, 1,2,3-triazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][10][11]

This guide provides a detailed exploration of the core mechanisms through which 1,2,3-triazole-containing compounds exert their biological effects, supported by quantitative data, validated experimental protocols, and visualizations of the key pathways involved.

Section 1: Enzyme Inhibition - A Primary Modality of Action

The most prevalent mechanism of action for 1,2,3-triazole compounds is the inhibition of critical enzymes involved in disease pathology. The triazole scaffold can serve as a rigid core to orient pharmacophoric groups into an enzyme's active site or act as a key interacting element itself.

1.1 Inhibition of Protein Kinases in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Numerous 1,2,3-triazole hybrids have been developed as potent kinase inhibitors.[12]

Mechanism: Triazole-based inhibitors typically function as ATP-competitive ligands. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade. The triazole ring can form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[6]

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC).[13][14] Hybrid molecules linking the 1,2,3-triazole scaffold to other known pharmacophores, like quinazoline, have shown exceptional potency.[13][15]

Workflow for Developing Triazole-Based Kinase Inhibitors

Caption: A typical workflow for the discovery and validation of 1,2,3-triazole kinase inhibitors.

Quantitative Data: 1,2,3-Triazole Hybrids as EGFR Inhibitors

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Erlotinib-1,2,3-triazole (e4) | H460 (NSCLC) | 4.89 | [14] |

| Erlotinib-1,2,3-triazole (e12) | H460 (NSCLC) | 5.02 | [14] |

| Pyrrolo[2,3-b]pyridine-triazole (40a) | A549 (NSCLC) | 0.082 | [16] |

| Quinazoline-triazole hybrid | EGFR Kinase | 0.0748 (74.8 nM) | [6] |

1.2 Disruption of Microtubule Dynamics

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Inhibiting tubulin polymerization is a clinically validated anticancer strategy.

Mechanism: Certain 1,2,3-triazole derivatives bind to the colchicine-binding site on β-tubulin.[17] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[18][19][20] The triazole ring often acts as a stable bioisosteric replacement for the cis-double bond found in natural products like combretastatin A-4, maintaining the required conformation for binding while improving stability.[17]

Visualizing Tubulin Polymerization Inhibition

Caption: Mechanism of microtubule disruption by 1,2,3-triazole-based tubulin inhibitors.

Quantitative Data: Triazole-Based Tubulin Polymerization Inhibitors

| Compound ID | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) vs. Kyse30 Cells | Reference |

| K18 | 0.446 | 0.042 | [18] |

| 14d | 7.63 | 5.61 (vs. MCF-7) | [19] |

| 14o | 8.77 | 6.84 (vs. MCF-7) | [19] |

1.3 Inhibition of Other Key Enzymes

The versatility of the 1,2,3-triazole scaffold allows it to be incorporated into inhibitors for a wide range of other enzymes:

-

Topoisomerases I & II: These enzymes are crucial for managing DNA topology during replication. Triazole-linked hybrids can inhibit their function, leading to DNA damage and cell death.[20][21]

-

Aromatase: An enzyme in the cytochrome P450 family responsible for estrogen biosynthesis. Triazole derivatives, like letrozole (a 1,2,4-triazole), are key drugs for hormone-receptor-positive breast cancer.[6][22]

-

Cholinesterases (AChE & BuChE): Inhibition of these enzymes increases acetylcholine levels, a strategy for treating Alzheimer's disease. The triazole ring can interact with the enzyme's active site.[23]

-

Carbonic Anhydrase-II: A zinc-containing enzyme. Triazole derivatives have shown inhibitory potential by binding to active site residues.[24]

Section 2: Antimicrobial Mechanisms of Action

1,2,3-triazole derivatives exhibit broad-spectrum activity against bacteria and fungi, often through multimodal mechanisms that can help combat antimicrobial resistance.[25][26][27]

Mechanism:

-

Enzyme Inhibition: Similar to their anticancer effects, triazoles inhibit essential microbial enzymes. Key targets include DNA gyrase and dihydrofolate reductase in bacteria, and lanosterol 14-α-demethylase (a cytochrome P450 enzyme, CYP51) in fungi.[25] Inhibition of CYP51 disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[9][28]

-

Reactive Oxygen Species (ROS) Production: Some triazole hybrids can induce the production of intracellular ROS within microbial cells.[8][25] This leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately causing cell death.

-

Membrane Disruption: Triazole compounds can directly interfere with the phospholipid bilayer of the bacterial cell membrane, causing it to rupture.[25]

Visualizing Multimodal Antimicrobial Action

Caption: Multimodal mechanisms of antimicrobial action for 1,2,3-triazole compounds.

Section 3: Receptor Modulation

While less common than enzyme inhibition, 1,2,3-triazole derivatives have been successfully designed to act as antagonists for cell surface receptors.

Mechanism: In this mode of action, the triazole compound binds to a receptor but does not activate it. Instead, it blocks the binding of the natural (endogenous) ligand, thereby inhibiting the receptor's biological response. The design focuses on creating a molecule that fits the receptor's binding pocket with high affinity and selectivity.

A notable example is the development of 1,2,3-triazole derivatives as potent and selective antagonists for the cannabinoid CB1 receptor.[29] In these compounds, the triazole core serves as a central scaffold to position the necessary pharmacophoric groups, leading to high-affinity binding (IC50 < 20 nM) and excellent selectivity over the CB2 receptor.[29]

Section 4: Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized and robust bioassays.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the ability of a 1,2,3-triazole compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye. This assay measures the concentration of the compound required to inhibit polymerization by 50% (IC50).

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a high-concentration GTP stock solution (e.g., 100 mM).

-

Prepare test compound stock solutions in 100% DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, add buffer, tubulin solution (final concentration ~1-2 mg/mL), and serial dilutions of the test compound (final DMSO concentration <1%).

-

Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding GTP to each well (final concentration 1 mM).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance (at 340 nm) or fluorescence over time (e.g., every minute for 60 minutes).

-

-

Data Analysis:

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if a cytotoxic 1,2,3-triazole compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry measures the fluorescence of individual cells, allowing for quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549, HCT116) in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

Conclusion

The 1,2,3-triazole scaffold is a uniquely versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of compounds that target a wide array of biological systems. The primary mechanisms of action are rooted in the specific and potent inhibition of enzymes crucial to disease progression, such as protein kinases and tubulin in cancer, and essential metabolic enzymes in microbes. Furthermore, their ability to function as receptor antagonists and disruptors of protein-protein interactions highlights their adaptability. The continued exploration of 1,2,3-triazole-based molecular hybrids, guided by a deep understanding of these underlying mechanisms, promises to deliver next-generation therapeutics with enhanced efficacy and selectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. jopcr.com [jopcr.com]

- 12. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 13. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]

- 15. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 27. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Triazolyl-Benzoic Acids in Modern Drug Discovery: A Technical Guide for Researchers

Preamble: The Confluence of Versatility and Potency

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Within this endeavor, the strategic hybridization of privileged scaffolds has emerged as a cornerstone of rational drug design. Among these, the fusion of the triazole nucleus with a benzoic acid moiety has given rise to a class of compounds—substituted triazolyl-benzoic acids—that have garnered significant attention for their remarkable and diverse pharmacological activities.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these promising molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Architectural Blueprint: Synthesis of Substituted Triazolyl-Benzoic Acids

The synthetic accessibility of a compound class is a critical determinant of its viability in drug discovery programs. Substituted triazolyl-benzoic acids can be constructed through several reliable synthetic routes, with the choice of methodology often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and highly efficient strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the 1,2,3-triazole ring.[4]

A. General Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a common pathway for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have demonstrated significant anticancer activity.[5][6][7]

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

-

Step 1: Synthesis of 4-azidobenzoic acid.

-

Dissolve 4-aminobenzoic acid in an appropriate acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

Slowly add a solution of sodium azide to the diazonium salt solution. The azide will displace the diazonium group to yield 4-azidobenzoic acid.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

In a suitable solvent system (e.g., t-BuOH/H₂O), dissolve the 4-azidobenzoic acid (from Step 1) and the desired terminal alkyne.

-

Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazolyl-benzoic acid derivative.

-

-

Step 3: Synthesis of 1,2,4-triazole derivatives.

-

For the synthesis of 1,2,4-triazole derivatives, a common method involves the cyclization of thiosemicarbazides.[4]

-

React a substituted benzoic acid with thionyl chloride to form the corresponding acid chloride.

-

Treat the acid chloride with thiosemicarbazide in a suitable solvent to yield the acylthiosemicarbazide.

-

Cyclize the acylthiosemicarbazide in the presence of a base (e.g., sodium hydroxide) to form the 1,2,4-triazole-3-thione.

-

Further modifications can be made to the thione group if desired.

-

Causality Behind Experimental Choices:

-

The use of a copper(I) catalyst in the CuAAC reaction is crucial for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[4]

-

The in-situ generation of Cu(I) from Cu(II) using sodium ascorbate is a common and convenient method that avoids the need to handle potentially unstable Cu(I) salts.

-

The choice of solvent and temperature can significantly impact reaction rates and yields. The t-BuOH/H₂O system is widely used as it effectively solubilizes both the organic and inorganic reagents.

B. Visualizing the Synthetic Pathway

Caption: General workflow for the synthesis of substituted 1,2,3-triazolyl-benzoic acids via CuAAC.

II. A Spectrum of Biological Promise: Pharmacological Activities

The true value of substituted triazolyl-benzoic acids lies in their broad and potent biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise. The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of non-covalent interactions with biological targets such as proteins and enzymes, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.[4]

A. Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of substituted triazolyl-benzoic acids.[6][7][8][9] Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with IC₅₀ values in the micromolar range.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized triazolyl-benzoic acid derivatives in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Some studies suggest that the anticancer activity of these compounds may be mediated through the induction of apoptosis.[6][7] This can be investigated using techniques such as flow cytometry with Annexin V/PI staining and by observing nuclear morphological changes with Hoechst staining.[6]

Quantitative Data Summary: Anticancer Activity

| Compound | Target Cell Line | IC₅₀ (µM)[6][7] |

| Compound 2 | MCF-7 | 18.7 |

| Compound 14 | MCF-7 | 15.6 |

| Doxorubicin | MCF-7 | 19.7 |

| Compound 2 | HCT-116 | 25.7 |

| Compound 14 | HCT-116 | 23.9 |

| Doxorubicin | HCT-116 | 22.6 |

B. Antioxidant Properties: Combating Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous diseases. Certain substituted triazolyl-benzoic acid hybrids have been evaluated for their antioxidant potential using various in vitro assays.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Compound Addition: Add different concentrations of the test compounds to the DPPH solution. A standard antioxidant (e.g., butylated hydroxyanisole - BHA) should be used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

Antioxidant Mechanisms: The antioxidant activity of these compounds can be attributed to mechanisms such as hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET).[10][11]

C. Other Notable Biological Activities

The versatility of the triazole scaffold has led to the exploration of triazolyl-benzoic acids in various other therapeutic areas, including:

-

Antibacterial Activity: Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][2]

-

Antifungal Activity: The triazole ring is a well-known pharmacophore in antifungal agents like fluconazole and itraconazole.[1][3]

-

Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties.[3][12]

-

Anticonvulsant Activity: The triazole nucleus is also present in some anticonvulsant drugs.[1][12]

III. Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For substituted triazolyl-benzoic acids, several SAR studies have provided valuable insights into the key structural features that govern their potency and selectivity.[13][14][15]

A. Key Structural Determinants of Activity

-

Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly influence activity. Electron-withdrawing groups, for instance, have been shown to enhance the anticancer activity of some derivatives.[7]

-

Substituents on the Triazole Ring: The groups attached to the triazole ring play a crucial role in modulating the pharmacological profile. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties into a 1,2,4-triazole scaffold has been shown to be beneficial for its cytotoxic effects.[7]

-

The Linker between the Rings: The nature of the linkage between the triazole and benzoic acid moieties, as well as its flexibility, can impact how the molecule interacts with its biological target.

B. Visualizing Structure-Activity Relationships

Caption: Key structural features influencing the biological activity of substituted triazolyl-benzoic acids.

IV. Future Horizons and Concluding Remarks

The field of substituted triazolyl-benzoic acids is a dynamic and rapidly evolving area of research. While significant progress has been made in understanding their synthesis and biological activities, several avenues for future exploration remain. These include the development of more efficient and stereoselective synthetic methods, a deeper investigation into their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The continued exploration of this versatile chemical scaffold holds immense promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs. The 1,2,4-triazole benzoic acid hybrids, in particular, could serve as a valuable platform for the design and development of more selective and potent anticancer molecules.[6]

References

- 1. ijpda.org [ijpda.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid (CAS No. 1149352-55-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS No. 1149352-55-5), a key chemical intermediate in contemporary pharmaceutical development. The document elucidates its chemical and physical characteristics, details validated synthesis protocols, and explores its pivotal role in the synthesis of advanced therapeutic agents, particularly orexin receptor antagonists. By integrating experimental data with mechanistic insights, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery.

Introduction: The Emergence of a Key Building Block

This compound has garnered significant attention within the pharmaceutical industry as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a substituted benzoic acid moiety linked to a 1,2,3-triazole ring, makes it an ideal precursor for constructing molecules that modulate biological targets with high specificity and efficacy. Notably, this compound is a well-established intermediate in the manufacturing of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The strategic importance of this intermediate lies in its ability to introduce a key pharmacophore that is essential for the biological activity of the final drug product.

The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] When coupled with the benzoic acid functional group, which provides a handle for further chemical modifications, the resulting molecule becomes a versatile scaffold for the development of novel therapeutics. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the in-depth knowledge required for its effective utilization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and for quality control purposes. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 1149352-55-5 | [4] |

| Molecular Formula | C₁₀H₉N₃O₂ | [5] |

| Molecular Weight | 203.20 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 173 - 177 °C | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (s, 2H), 7.76 (s, 1H), 7.66 (d, J=8.1Hz, 1H), 7.48 (d, J=8.1Hz, 1H), 2.48 (s, 3H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.61, 139.19, 136.59, 135.59, 133.24, 131.30, 125.94, 125.24, 21.02 | [7] |

| High-Resolution Mass Spectrometry (HR-MS) | m/z calcd for C₁₀H₉N₃O₂: 203.0695; found: 203.0696 | [7] |

Synthesis Protocols and Methodologies

The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been reported, with the choice of method often depending on factors such as scale, cost, and desired purity. Below is a detailed, step-by-step protocol for a common and effective synthesis method.

Palladium-Catalyzed Cross-Coupling Reaction

This method involves a palladium-catalyzed reaction between a halobenzene derivative and 1,2,3-triazole, followed by subsequent functional group transformations.

Diagram of the Synthesis Workflow:

References